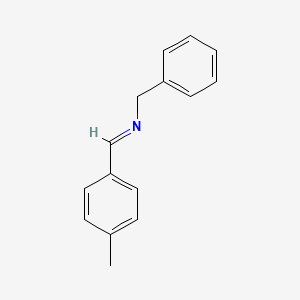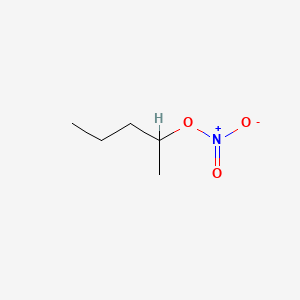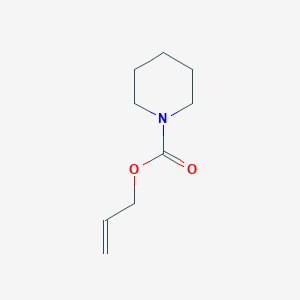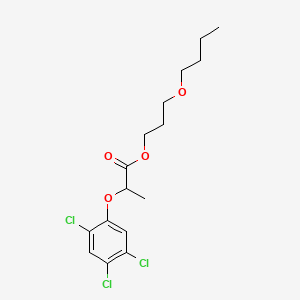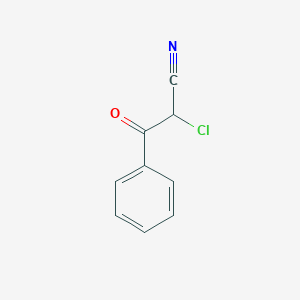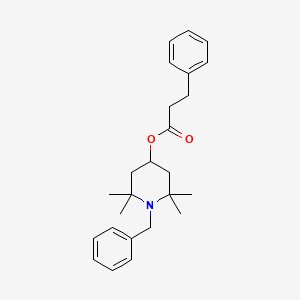
4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate is a chemical compound with the molecular formula C16H25NO It is a derivative of piperidinol, characterized by the presence of a benzyl group and four methyl groups attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate typically involves the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), followed by further chemical modifications . The reaction conditions often include the use of CuCr/Al2O3 catalysts, with the addition of promoters such as Sr to enhance catalytic performance .
Industrial Production Methods: Industrial production methods for this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate involves its interaction with specific molecular targets and pathways. For example, as an antagonist of the human H3 receptor, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and affect various physiological processes .
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: A related compound with similar structural features but lacking the benzyl group.
1-Benzyl-2,2,6,6-tetramethylpiperidine: Another similar compound with a different functional group attached to the piperidine ring.
Uniqueness: 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate is unique due to the presence of both the benzyl group and the hydrocinnamate moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
20811-90-9 |
|---|---|
Molecular Formula |
C25H33NO2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(1-benzyl-2,2,6,6-tetramethylpiperidin-4-yl) 3-phenylpropanoate |
InChI |
InChI=1S/C25H33NO2/c1-24(2)17-22(28-23(27)16-15-20-11-7-5-8-12-20)18-25(3,4)26(24)19-21-13-9-6-10-14-21/h5-14,22H,15-19H2,1-4H3 |
InChI Key |
HOGLVZDRLPOPQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1CC2=CC=CC=C2)(C)C)OC(=O)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


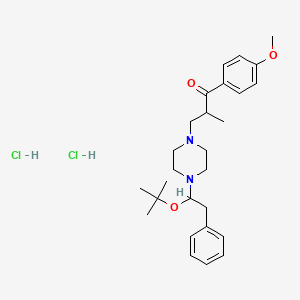

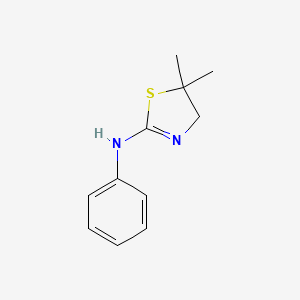

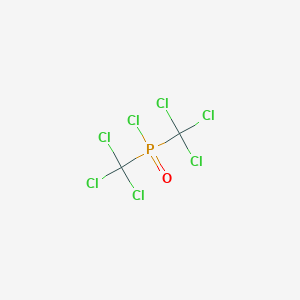
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
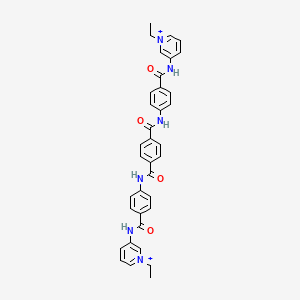

![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
